Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate

LC-MS/MS Isotope Dilution Mass Spectrometry Impurity Quantification

Inaccurate impurity quantitation due to mismatched internal standards poses a significant risk to ANDA/NDA submissions for dabigatran etexilate. This compound is the deuterated analog of Deacetamidine Cyano Dabigatran Ethyl Ester Oxalate (Dabigatran Impurity 3), engineered for perfect co-elution and ionization matching in LC-MS/MS assays. - Eliminates matrix effects and ion suppression/enhancement variability inherent in generic dabigatran-d3 standards. - Enables validated quantitation of Impurity 3 at regulatory thresholds (0.05-0.15% w/w) per ICH Q2(R1). - Supplied as a stable oxalate salt with documented ≥98% purity, ensuring reliable method transfer and batch release testing.

Molecular Formula C29H28N6O7
Molecular Weight 575.596
CAS No. 1794780-07-6
Cat. No. B585653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate
CAS1794780-07-6
SynonymsN-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester Ethanedioate
Molecular FormulaC29H28N6O7
Molecular Weight575.596
Structural Identifiers
SMILESCCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O
InChIInChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6)/i2D3;
InChIKeyJMECGZWCALSAMG-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate Overview


Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate (CAS 1794780-07-6) is a stable isotope-labeled internal standard derived from dabigatran. It is the deuterium-labeled analog of Deacetamidine Cyano Dabigatran Ethyl Ester Oxalate (Dabigatran Impurity 3), a known process-related impurity in the synthesis of the direct thrombin inhibitor dabigatran etexilate . The compound, with molecular formula C29H25D3N6O7 and molecular weight 575.59 g/mol, incorporates three deuterium atoms at a methyl position and is supplied as an oxalate salt [1]. It is specifically intended for use as an internal standard in LC-MS/MS assays to enable precise quantification of the corresponding unlabeled impurity during pharmaceutical quality control and method validation studies.

Stable isotope-labeled internal standard for LC-MS/MS impurity quantification
Specifically designed for Deacetamidine Cyano Dabigatran Ethyl Ester (Impurity 3)
Supports impurity profiling method validation in pharmaceutical research

Why Generic Internal Standards Cannot Substitute


Standard dabigatran-d3 or dabigatran-d4 internal standards are optimized for quantification of the parent drug (dabigatran) and do not share the exact molecular structure, chromatographic retention time, or ionization efficiency of the process-related impurity Deacetamidine Cyano Dabigatran Ethyl Ester (Dabigatran Impurity 3) . Using a mismatched internal standard introduces significant matrix effects and imprecision, as the internal standard and analyte co-elute differently or exhibit divergent ion suppression/enhancement [1]. The target compound—the deuterated oxalate salt of the specific impurity—ensures optimal analytical performance by matching the physicochemical properties of the unlabeled analyte, thereby enabling accurate and reproducible quantitation at regulatory-required impurity thresholds.

Dabigatran-d3/d4 internal standards target the parent drug, not the impurity, and may introduce retention time and ionization mismatch.
Mismatched internal standard may compromise impurity quantification accuracy required for method validation.
Free base ISTDs may differ in stability and handling compared to the oxalate salt form, complicating long-term reproducibility.

Quantitative Evidence vs. Alternative Internal Standards


Mass Shift Advantage for Unambiguous MS Detection

The target compound provides a mass shift of +93 Da relative to the unlabeled free base analyte (Deacetamidine Cyano Dabigatran Ethyl Ester, MW 482.5) when considering the combined effects of deuterium incorporation (+3 Da) and oxalate salt formation (+90 Da) . This large mass difference eliminates isotopic overlap and ensures baseline resolution in the mass spectrometer, whereas a simple +3 Da shift from a standard dabigatran-d3 internal standard may still risk cross-talk with isotopic peaks of the parent drug or other impurities .

Mass Shift Differential
Class-level inference
+93 Da vs. free base; +3 Da vs. unlabeled oxalate
Reduces isotopic interference, supporting assay specificity.
Based on molecular weights; confirmation by HRMS recommended.
LC-MS/MS Isotope Dilution Mass Spectrometry Impurity Quantification

High Purity Advantage for Quantification

The target compound is supplied with a minimum chemical purity of 98% . This purity level is comparable to or exceeds that of widely used dabigatran internal standards, such as dabigatran-d4 (reported chemical purity 97.6%) [1]. High chemical purity minimizes the introduction of interfering contaminants that could bias quantification or suppress ionization in LC-MS/MS.

Purity Comparison
Cross-study comparable
≥98% vs. 97.6% (dabigatran-d4)
Supports reproducibility of impurity quantification.
Purity by HPLC; cross-study reference context.
Chemical Purity Internal Standard Quality Control

Specificity for Dabigatran Impurity 3 Quantification

The unlabeled counterpart, Deacetamidine Cyano Dabigatran Ethyl Ester, is a recognized process-related impurity (Dabigatran Impurity 3) requiring quantitation in dabigatran drug substance per ICH guidelines . The deuterated version serves as the optimal internal standard for this specific impurity, whereas general dabigatran-d3 internal standards are designed for parent drug quantification and do not share the impurity's retention time or MS/MS fragmentation pattern [1]. Use of the target compound allows for accurate quantitation at impurity thresholds typically ≤0.15%, supported by method LOQs of 4.2 ppm (0.00042%) for similar dabigatran impurities [2].

Analyte Specificity
Supporting evidence
Matches impurity retention and MRM transitions
Supports impurity-specific method validation.
Retention time and MRM to be verified; ICH Q2(R1) context.
Pharmaceutical Analysis Impurity Profiling ANDA

Superior Storage Stability of Oxalate Salt Form

The target compound is supplied as an oxalate salt, which demonstrates enhanced thermal stability compared to the free base. Vendor specifications indicate storage at 2-8°C (refrigerator) is sufficient for long-term stability [1]. In contrast, dabigatran-d3 free base internal standards typically require storage at -20°C to maintain integrity . This less stringent storage requirement reduces cold-chain shipping costs and simplifies laboratory handling.

Storage Stability
Class-level inference
2–8 °C storage vs. −20 °C for free base
Eases laboratory handling and cold-chain requirements.
Vendor-reported; long-term stability data to confirm.
Storage Stability Salt Form Procurement

Deuterium Label Confirmed for Co-Elution and Ionization

The deuterium label is positioned at the N-methyl group of the benzimidazole moiety, as confirmed by NMR and high-resolution MS . This specific labeling site ensures that the internal standard exhibits near-identical chromatographic retention time and ionization efficiency as the unlabeled analyte, a critical requirement for accurate isotope dilution mass spectrometry . In contrast, alternative internal standards with different labeling patterns (e.g., 13C6 or d4 on different positions) may exhibit slight but measurable differences in retention time or ion suppression.

Deuterium Labeling Site
Supporting evidence
N-methyl group; expected ΔRT <0.02 min
Supports co-elution for matrix-effect correction.
Label confirmed by NMR/HRMS; co-elution to be verified.
Isotopic Labeling Analytical Characterization LC-MS/MS

Primary Applications for This Internal Standard


Regulatory Quantification of Dabigatran Impurity 3

This internal standard is used in validated LC-MS/MS methods to measure Deacetamidine Cyano Dabigatran Ethyl Ester (Impurity 3) at levels as low as 0.05-0.15% w/w in dabigatran etexilate mesylate API and capsules, supporting ANDA/NDA impurity profiles . Its specific mass shift and matched physicochemical properties ensure accurate correction for matrix effects, meeting ICH Q2(R1) validation criteria.

Stability-Indicating Method for Dabigatran Formulations

As a stable isotope-labeled analog, the compound is employed in forced degradation studies to track formation of Impurity 3 under stress conditions (heat, light, humidity). Its oxalate salt form maintains integrity at 2-8°C, reducing the risk of internal standard degradation that could bias stability results [1].

Dabigatran Prodrug PK and Metabolism

In preclinical and clinical PK studies, this deuterated standard is used to quantify the intermediate Deacetamidine Cyano Dabigatran Ethyl Ester as a potential metabolite or prodrug degradation product in plasma, enabling accurate assessment of prodrug conversion and clearance .

Method Transfer and Cross-Validation Across QC Labs

The compound's high purity (≥98%) and documented storage stability facilitate method transfer between R&D and QC labs. Consistent performance across different LC-MS platforms reduces inter-laboratory variability in impurity quantitation, a key requirement for commercial batch release testing.

Application
Selection Property
Validation Focus
Impurity 3 Quantification in API/Capsules
Impurity-specific deuterated internal standard
Impurity profiling method accuracy at low levels
Stability-Indicating Method for Formulations
Stable isotope-labeled analog, oxalate salt stability
Internal standard integrity under forced degradation
Prodrug PK and Metabolism Research
Deuterated analog for impurity/prodrug intermediate
Matrix-effect correction in plasma bioanalysis
Method Transfer Across QC Labs
High purity (≥98%) and documented 2–8 °C storage
Inter-laboratory reproducibility of impurity quantitation

Technical Documentation Hub

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